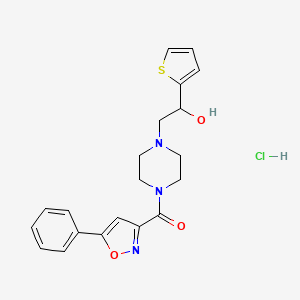

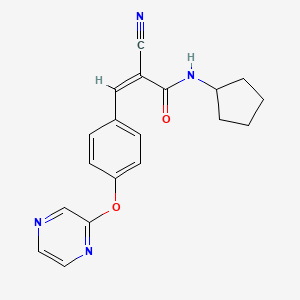

![molecular formula C20H20N2O3 B3003540 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide CAS No. 898411-78-4](/img/structure/B3003540.png)

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide is a compound that falls within the broader class of quinolin-6-yloxyacetamides (QAs). These compounds have been identified for their potential in medical applications due to their ability to inhibit the growth of various pathogens and cancer cells. For instance, 2-(quinolin-4-yloxy)acetamides have shown potent in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains, without apparent toxicity to certain cell types . Similarly, derivatives of quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one have demonstrated antiproliferative activities against a range of human cancer cell lines . These findings suggest that N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide could also possess significant biological activities.

Synthesis Analysis

The synthesis of related compounds, such as those in the quinolin-6-yloxyacetamides family, involves chemical modifications of lead compounds to enhance their antitubercular and antiproliferative properties. For example, modifications of 2-(quinolin-4-yloxy)acetamides have yielded compounds with minimum inhibitory concentration (MIC) values as low as 0.05 µM against M. tuberculosis . Similarly, the synthesis of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives has been carried out to evaluate their antiproliferative activities, with some compounds showing high specificity and low cytotoxicity against certain cancer cell lines . These synthesis strategies could be applied to the production of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide, optimizing its biological efficacy.

Molecular Structure Analysis

The molecular structure of quinolin-6-yloxyacetamides is crucial for their biological activity. For instance, the crystal structure of the tubulin-QA complex has shown that QAs bind to the colchicine site on tubulin, which is known to be targeted by microtubule-destabilizing agents . This binding disrupts the microtubule cytoskeleton and causes mitotic defects, leading to the anti-proliferative effects observed in cancer cells. The specific molecular features of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide, such as the 3-oxo group and the phenoxyacetamide moiety, may contribute to its binding affinity and specificity, potentially influencing its effectiveness as a therapeutic agent.

Chemical Reactions Analysis

The chemical reactivity of quinolin-6-yloxyacetamides is influenced by their molecular structure, which allows them to participate in specific interactions with biological targets. For example, the interaction of QAs with the colchicine binding site on tubulin inhibits tubulin polymerization, a key reaction in the mechanism of action against cancer cells . The chemical properties of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide would likely facilitate similar interactions with biological macromolecules, leading to its potential therapeutic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinolin-6-yloxyacetamides, such as solubility, stability, and lipophilicity, are important for their biological activity and pharmacokinetic profile. These properties determine the compound's ability to reach its target in the body and exert its therapeutic effect. While specific data on N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide is not provided, related compounds have shown favorable profiles, such as low risk of drug-drug interactions and no sign of cardiac toxicity in zebrafish models at certain concentrations . These properties are essential for the development of a compound as a drug candidate, suggesting that N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-2-phenoxyacetamide could have a promising pharmacological profile.

属性

IUPAC Name |

N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c23-18(13-25-17-6-2-1-3-7-17)21-16-11-14-5-4-10-22-19(24)9-8-15(12-16)20(14)22/h1-3,6-7,11-12H,4-5,8-10,13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAVGLGVTGUYHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=CC(=C2)NC(=O)COC4=CC=CC=C4)CCC(=O)N3C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]ethanesulfonamide](/img/structure/B3003459.png)

![2-[5-(Trifluoromethyl)-1H-pyrazol-4-yl]ethanesulfonyl chloride](/img/structure/B3003461.png)

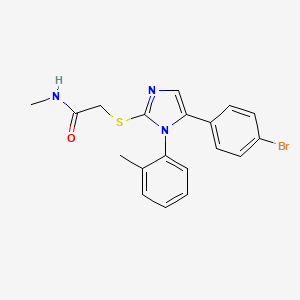

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B3003466.png)

![[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3003471.png)

![2-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B3003475.png)

![(2-Methoxypyridin-3-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3003477.png)

![1-[3-(4-methylphenyl)-6-(3-nitrophenyl)-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3003479.png)

![Ethyl 4-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B3003480.png)